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EXECUTIVE SUMMARY: Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum

carbamate insecticide widely used in agriculture and residential settings. Its primary

mechanism of action is the reversible inhibition of the acetylcholinesterase (AChE) enzyme,

leading to neurotoxicity in target and non-target organisms. This document provides a

comprehensive overview of the toxicological profile of Carbaryl in mammals and various non-

target organisms. It summarizes acute and chronic toxicity data, carcinogenicity, and

reproductive/developmental effects. Furthermore, it outlines standardized experimental

methodologies for key toxicological assessments and visualizes the primary signaling pathway

and experimental workflows to support research and drug development professionals.

Introduction
Carbaryl is a synthetic N-methyl carbamate insecticide first introduced in 1958.[1] It is utilized

to control a wide array of insect pests on agricultural crops, in forestry, and in lawn and garden

applications.[1] Its mode of action, common to other carbamates, involves the disruption of the

nervous system.[2] Despite its efficacy, the extensive use of Carbaryl has prompted significant

research into its potential health risks for humans and adverse effects on non-target wildlife.[3]

This guide synthesizes the current toxicological data to provide a detailed resource for the

scientific community.
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Mechanism of Action: Acetylcholinesterase
Inhibition
The primary toxicological mechanism of Carbaryl is the inhibition of acetylcholinesterase

(AChE), an essential enzyme in the nervous system.[4][5] In a healthy cholinergic synapse, the

neurotransmitter acetylcholine (ACh) is released from a presynaptic neuron, binds to receptors

on the postsynaptic neuron to propagate a nerve impulse, and is then rapidly hydrolyzed and

inactivated by AChE.[6][7]

Carbaryl acts as a competitive inhibitor by carbamylating the serine hydroxyl group in the

active site of AChE.[4][5] This carbamylated enzyme is much more stable and hydrolyzes at a

significantly slower rate than the acetylated enzyme formed with ACh.[8] This leads to an

accumulation of ACh in the synaptic cleft, causing continuous and excessive stimulation of

postsynaptic receptors.[6][9] This overstimulation results in the clinical signs of neurotoxicity.

Unlike organophosphates, the inhibition of AChE by Carbaryl is reversible, and spontaneous

reactivation of the enzyme can occur.[4][8]
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Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Carbaryl.
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Carbaryl exhibits moderate acute toxicity via the oral route and low toxicity through dermal or

inhalation exposure.[3]

Acute Toxicity
Acute exposure to Carbaryl can lead to a range of cholinergic symptoms, including excessive

salivation, muscle tremors, twitching, vomiting, and diarrhea.[5][10] Severe intoxication can

result in paralysis and death.[5] Cats have been identified as a particularly sensitive species.[5]

Table 1: Acute Toxicity of Carbaryl in Mammals

Species Route
Value
(LD50/LC50)

Toxicity
Classification

Reference(s)

Rat Oral
225 - 614
mg/kg

Moderate [1][2][4][5]

Rabbit Oral 710 mg/kg Low [5]

Cat Oral 125 - 250 mg/kg Moderate [5]

Rat/Rabbit Dermal >2,000 mg/kg Low [4][5]

| Rat | Inhalation | >3.4 mg/L | Very Low |[4] |

Chronic Toxicity and Carcinogenicity
Long-term exposure to high doses of Carbaryl in animal studies has been associated with

various non-cancer effects. In a two-year study, rats fed high daily doses developed cataracts,

lung inflammation, and damage to muscles, nerves, the liver, kidneys, and thyroid.[11]

The U.S. Environmental Protection Agency (EPA) has classified Carbaryl as "likely to be

carcinogenic to humans".[11][12] This classification is based on animal studies, particularly

findings of an increased incidence of malignant vascular tumors (hemangiosarcomas) in male

mice and bladder tumors in rats.[4][12][13]

Reproductive and Developmental Toxicity
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Carbaryl has demonstrated reproductive and developmental toxicity in laboratory animals. In

studies with pregnant rats, exposure led to reduced body weight, incomplete bone formation,

and decreased survival in offspring.[11] Pregnant rabbits exposed to moderate doses also had

young with lower body weights.[11] High-dose studies in rats have shown adverse effects on

sperm, including reduced activity and an increase in abnormalities.[10] The National Institute

for Occupational Safety and Health (NIOSH) has identified Carbaryl as a developmental,

female, and male reproductive toxicant.[6]

Neurotoxicity
The neurotoxic effects of Carbaryl are a direct result of AChE inhibition.[4] Acute signs of

poisoning are predominantly neurological, including headache, dizziness, confusion, muscle

weakness, and in severe cases, convulsions, coma, and respiratory depression.[4][6] While the

acute cholinergic effects are generally reversible, some studies suggest that long-term, low-

level exposure may lead to chronic neurotoxic syndromes, including memory loss and

peripheral neuropathy.[14][15] Neonatal exposure in mice has been shown to induce persistent

behavioral and cognitive impairments in adulthood, potentially through mechanisms other than

acute cholinergic hyperstimulation.[16]

Ecotoxicology: Effects on Non-Target Organisms
Carbaryl's broad-spectrum activity results in significant toxicity to a wide range of non-target

species, posing ecological risks.

Avian Toxicity
Carbaryl is considered practically non-toxic to slightly toxic to birds on an acute basis.[10][11]

However, long-term studies have indicated that chronic low-dose exposure can lead to a

decrease in the number of eggs laid and reduced survival of the young.[5][11]

Table 2: Acute Avian Toxicity of Carbaryl
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Species Value (LD50)
Toxicity
Classification

Reference(s)

Mallard Duck, Ring-
necked Pheasant,
California Quail

>2,000 mg/kg
Practically Non-
toxic

[5]

| Pigeon | 1,000 - 3,000 mg/kg | Slightly Toxic |[5] |

Aquatic Toxicity
Carbaryl displays variable toxicity to fish but is extremely toxic to aquatic invertebrates.[10][11]

This differential sensitivity highlights its significant risk to aquatic ecosystem structure.

Table 3: Acute Aquatic Toxicity of Carbaryl

Species Duration Value (LC50)
Toxicity
Classification

Reference(s)

Fish

Atlantic Salmon 96-hour 0.25 mg/L Highly Toxic [5]

Rainbow Trout 48-hour
2.0 mg/L (2,000

ppb)
Moderately Toxic [17]

Bluegill 48-hour
2.5 mg/L (2,500

ppb)
Moderately Toxic [17]

Black Bullhead 96-hour 20 mg/L Slightly Toxic [5]

Invertebrates

Water Flea

(Daphnia magna)
48-hour 6 µg/L Very Highly Toxic [5]

Glass Shrimp 48-hour 5.6 µg/L Very Highly Toxic [5]

| Stoneflies | 48-hour | 1.7 - 5.6 µg/L | Very Highly Toxic |[5] |
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Toxicity to Terrestrial Invertebrates
Carbaryl is highly toxic to beneficial terrestrial invertebrates, most notably honey bees and

earthworms.[11] Its high toxicity to pollinators is a major concern for ecosystem health and

agriculture.

Table 4: Toxicity of Carbaryl to Honey Bees (Apis mellifera)

Route Value (LD50)
Toxicity
Classification

Reference(s)

| Topical (Contact) | 1 µ g/bee | Highly Toxic |[5] |

Experimental Methodologies
Standardized protocols, such as those established by the Organisation for Economic Co-

operation and Development (OECD), are crucial for ensuring the reproducibility and regulatory

acceptance of toxicological data.

Acute Oral Toxicity Protocol (Adapted from OECD
Guideline 423)
The Acute Toxic Class Method (OECD 423) is a stepwise procedure used to assess acute oral

toxicity with a minimal number of animals.[18] It allows for the classification of a substance

based on its lethal dose.

Methodology Overview:

Animal Selection: Healthy, young adult rodents (typically female rats) are used.[18]

Fasting: Animals are fasted (food, but not water, is withheld) overnight prior to dosing to

promote absorption.[18]

Dosing: The test substance is administered in a single dose via gavage.[18] The procedure

uses a stepwise approach with fixed starting doses (e.g., 5, 50, 300, 2000 mg/kg).[19]
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Observation: Each step uses three animals.[18] The outcome (mortality or survival)

determines the next step—either dosing at a higher or lower level or concluding the test.

Animals are observed for a total of 14 days for signs of toxicity and mortality.[20]

Endpoint: The result is not a precise LD50 value but a classification into a GHS (Globally

Harmonized System) toxicity category based on the observed outcomes at different dose

levels.[21]
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Caption: General workflow for an acute oral toxicity study (OECD 423).
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Chronic Toxicity/Carcinogenicity Study Protocol
(Adapted from OECD Guideline 453)
Combined chronic toxicity and carcinogenicity studies are designed to characterize the

potential long-term health effects of a substance, including its potential to cause cancer,

following repeated exposure over a significant portion of the animal's lifespan.[22]

Methodology Overview:

Animal Selection: Typically conducted in rodents (e.g., rats).[22] Groups for the

carcinogenicity phase are larger (at least 50 per sex per group) than for the chronic toxicity

phase (at least 10 per sex per group).[23]

Dose Administration: The test substance is administered daily, usually mixed in the diet, for

an extended period (e.g., 24 months for rats).[22] At least three dose levels plus a control

group are used.[22]

In-Life Observations: Animals are monitored throughout the study for clinical signs of toxicity,

changes in body weight, and food/water consumption. Hematology and clinical chemistry are

assessed at interim periods.[24]

Pathology: At the end of the study, all animals undergo a full necropsy. Tissues and organs

are collected, weighed, and subjected to detailed histopathological examination to identify

non-neoplastic and neoplastic (cancerous) lesions.[22]

Endpoint: The study aims to determine a No-Observed-Adverse-Effect Level (NOAEL) for

chronic toxicity and to assess the carcinogenic potential of the substance by analyzing tumor

incidence and type.[25]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.oecd.org/en/publications/test-no-453-combined-chronic-toxicity-carcinogenicity-studies_9789264071223-en.html
https://www.oecd.org/en/publications/test-no-453-combined-chronic-toxicity-carcinogenicity-studies_9789264071223-en.html
https://www.oecd.org/en/publications/2018/06/test-no-453-combined-chronic-toxicity-carcinogenicity-studies_g1gh2959.html
https://www.oecd.org/en/publications/test-no-453-combined-chronic-toxicity-carcinogenicity-studies_9789264071223-en.html
https://www.oecd.org/en/publications/test-no-453-combined-chronic-toxicity-carcinogenicity-studies_9789264071223-en.html
https://www.slideshare.net/slideshow/chronic-toxicity-study-oecd-tg452pptx/262183789
https://www.oecd.org/en/publications/test-no-453-combined-chronic-toxicity-carcinogenicity-studies_9789264071223-en.html
https://en.wikipedia.org/wiki/OECD_Guidelines_for_the_Testing_of_Chemicals
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Selection (Rodents)
& Acclimatization

Long-Term Daily Dosing
(e.g., via diet for 24 months)

[Control, Low, Mid, High Dose]

In-Life Observations
- Clinical Signs
- Body Weight

- Food Consumption
- Interim Blood Analysis

Continuous

Study Termination
(e.g., at 24 months)

At scheduled end

Terminal Sacrifice &
Gross Necropsy

Histopathological Examination
of Tissues and Organs

Data Analysis
- Tumor Incidence (Carcinogenicity)

- Non-Neoplastic Effects (Chronic Toxicity)
- Determine NOAEL

Final Report & Hazard Assessment

Click to download full resolution via product page

Caption: General workflow for a chronic toxicity/carcinogenicity study.
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Conclusion
The toxicological profile of Carbaryl is well-characterized, with its primary mechanism of action

being the reversible inhibition of acetylcholinesterase. In mammals, it demonstrates moderate

acute oral toxicity and is classified as a likely human carcinogen based on robust animal data.

It also presents clear reproductive and developmental hazards. The ecotoxicological data

reveal a significant risk to non-target organisms, particularly aquatic invertebrates and honey

bees, which are exceptionally sensitive. This differential toxicity underscores the need for

careful risk assessment and management in its application to mitigate adverse impacts on

ecosystem health. The standardized methodologies presented provide a framework for the

continued evaluation of Carbaryl and other novel compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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